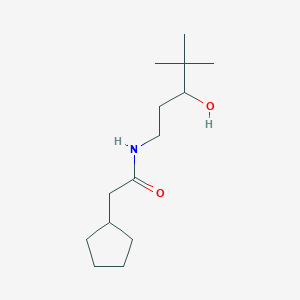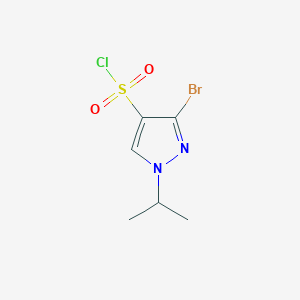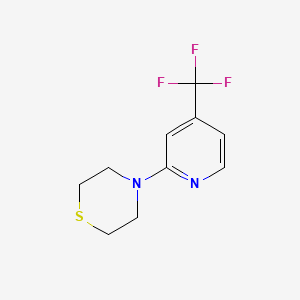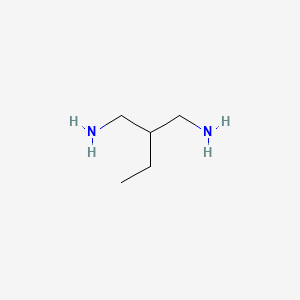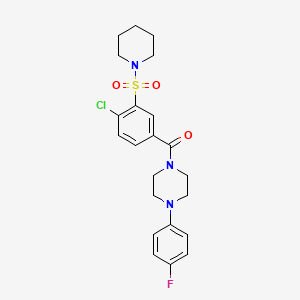![molecular formula C12H16N4O3 B2462409 4-氧代-4-[4-(嘧啶-2-基)哌嗪-1-基]丁酸 CAS No. 213186-60-8](/img/structure/B2462409.png)
4-氧代-4-[4-(嘧啶-2-基)哌嗪-1-基]丁酸
描述
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C12H16N4O3 and a molecular weight of 264.28 g/mol It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
科学研究应用
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
作用机制
Target of Action
It has been suggested that the compound may have analgesic and anti-inflammatory activities , implying potential targets could be enzymes involved in inflammation and pain perception, such as cyclooxygenases .
Mode of Action
It is suggested that the compound may inhibit cyclooxygenases , enzymes that play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation and alleviate pain .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to the inflammatory response. Inflammation involves a complex set of biochemical pathways, including the arachidonic acid pathway. Cyclooxygenases, potential targets of the compound, are key enzymes in this pathway . By inhibiting these enzymes, the compound could disrupt the pathway, reducing the production of pro-inflammatory mediators and thereby alleviating inflammation .
Result of Action
The compound’s action at the molecular and cellular levels could result in reduced inflammation and pain relief, as suggested by its potential analgesic and anti-inflammatory activities . .
准备方法
The synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with succinic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.
化学反应分析
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl or piperazine groups can be substituted with other functional groups using appropriate reagents and conditions.
相似化合物的比较
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid: This compound has a pyridinyl group instead of a pyrimidinyl group, which may result in different chemical and biological properties.
1-(2-Pyrimidyl)piperazine: This compound lacks the butanoic acid moiety, which may affect its solubility and reactivity.
属性
IUPAC Name |
4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-10(2-3-11(18)19)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5H,2-3,6-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLFKHJNLTVYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
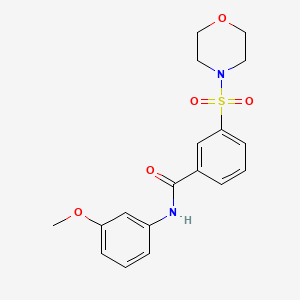
![N-(3-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2462329.png)
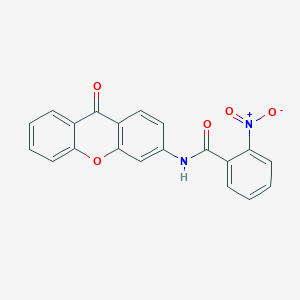
![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)

![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)
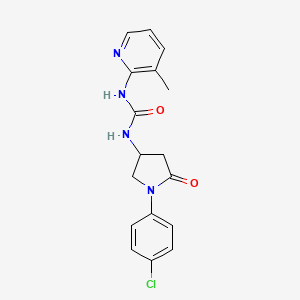

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)
